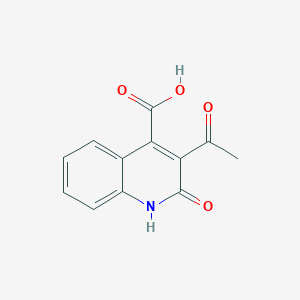

3-乙酰-2-氧代-1,2-二氢喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid” is a synthetic compound that belongs to the class of quinoline derivatives . It has been shown to inhibit HIV infection in vitro by binding to the receptor CD4 on the surface of T cells . The empirical formula of this compound is C10H7NO3 and it has a molecular weight of 189.17 .

Synthesis Analysis

The synthesis of 3-acetyl-4-hydroxy-2-oxo-1,2-dihydroquinoline has been carried out . A group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and properly characterized . Alkaline hydrolysis of the ethyl ester of 4-(cyanoethoxycarbonylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is accompanied by decarboxylation with loss of two molecules of CO2 and leads to 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid .

Molecular Structure Analysis

The structure of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives has been studied . The structure of 3-acetyl-4-hydroxy-2-oxo-1,2-dihydroquinoline has been studied and the spatial structure has been analyzed .

Chemical Reactions Analysis

The chemistry of 3-acetyl-4-hydroxyquinolin-2(1H)-ones has attracted increased attention in both synthetic organic and medicinal chemistry, as numerous advancements in the use of this family of important compounds seem to be of considerable value . Alkaline hydrolysis of the ethyl ester of 4-(cyanoethoxycarbonylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is accompanied by decarboxylation with loss of two molecules of CO2 and leads to 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid .

科学研究应用

合成与结构研究

3-乙酰基-2-氧代-1,2-二氢喹啉-4-羧酸及其衍生物的合成和结构性质已被广泛研究。例如,乌克兰人等。(2009) 探索了该化合物的合成和空间结构,制备了衍生物以比较分析其抗结核特性 (Ukrainets, Tkach, & Yang, 2009)。同样,Hayani 等人。(2021) 专注于 2-氧代-1,2-二氢喹啉-4-羧酸酯衍生物的合成,采用各种醇和烷基化剂,并使用核磁共振波谱和 X 射线晶体学研究了它们的结构 (Hayani et al., 2021)。

药理学研究

3-乙酰基-2-氧代-1,2-二氢喹啉-4-羧酸衍生物的药理性质一直是研究的主题。乌克兰人等。(2010) 研究了 4-R-2-氧代-1,2-二氢喹啉-3-羧酸的镇痛特性,讨论了它们的酸性特性和核磁共振光谱特征 (Ukrainets, Davidenko, Mospanova, Sidorenko, & Svechnikova, 2010)。Gaber 等人的另一项研究。(2021) 合成了该化合物的衍生物以评估它们对乳腺癌 MCF-7 细胞系的抗癌活性 (Gaber et al., 2021)。

未来方向

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . The future directions for research on 3-Acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities.

属性

IUPAC Name |

3-acetyl-2-oxo-1H-quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-6(14)9-10(12(16)17)7-4-2-3-5-8(7)13-11(9)15/h2-5H,1H3,(H,13,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLDZYNOJQCZIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2NC1=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301331130 |

Source

|

| Record name | 3-acetyl-2-oxo-1H-quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24822511 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

84443-15-2 |

Source

|

| Record name | 3-acetyl-2-oxo-1H-quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenethyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2839020.png)

![2-(5-Methyl-4-phenyl-1H-imidazol-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2839022.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2839025.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2839027.png)

![[1-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2839035.png)

![(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime](/img/structure/B2839038.png)

![3-Phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole-1-carboxamide](/img/structure/B2839039.png)